1-Bromo-3-chloro-5-methoxybenzene
Overview
Description
1-Bromo-3-chloro-5-methoxybenzene is an organic compound with the molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, and methoxy groups at the 1, 3, and 5 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
1-Bromo-3-chloro-5-methoxybenzene, like other benzene derivatives, primarily targets the aromatic ring structure of organic compounds. The aromatic ring is a key structural component in many biological molecules, including proteins, nucleic acids, and lipids .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- In the first, slow or rate-determining step, the electrophile (in this case, this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound can affect various biochemical pathways, particularly those involving aromatic compounds. The exact pathways and their downstream effects would depend on the specific biological context and the other molecules present .
Pharmacokinetics
Like other benzene derivatives, it is likely to be absorbed and distributed throughout the body, metabolized (possibly via electrophilic aromatic substitution reactions), and eventually excreted .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways involved. In general, the compound’s electrophilic aromatic substitution reactions could lead to changes in the structure and function of target molecules, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by biological factors, such as the specific targets and pathways present in a given biological context .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Bromo-3-chloro-5-methoxybenzene are not well-studied. It is known that brominated and chlorinated compounds can participate in various biochemical reactions, often acting as electrophiles. They can interact with enzymes, proteins, and other biomolecules, often through electrophilic aromatic substitution reactions .
Cellular Effects
Similar halogenated compounds can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is known that halogenated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Halogenated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 3-methoxyanisole. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as liquid ammonia or dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 3-chloro-5-methoxyaniline or 3-chloro-5-methoxyphenol.
Electrophilic Substitution: Products like 1-bromo-3-chloro-5-methoxy-2-nitrobenzene or 1-bromo-3-chloro-5-methoxybenzenesulfonic acid.
Scientific Research Applications
1-Bromo-3-chloro-5-methoxybenzene is used in various scientific research applications, including:
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 3-Bromo-5-chloroanisole
- 1-Bromo-3-chloro-5-fluorobenzene
Uniqueness
1-Bromo-3-chloro-5-methoxybenzene is unique due to the presence of the methoxy group, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for the development of new materials and bioactive molecules .
Properties
IUPAC Name |
1-bromo-3-chloro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGGSKPTKSAXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620624 | |
Record name | 1-Bromo-3-chloro-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-12-3 | |
Record name | 1-Bromo-3-chloro-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174913-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-chloro-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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